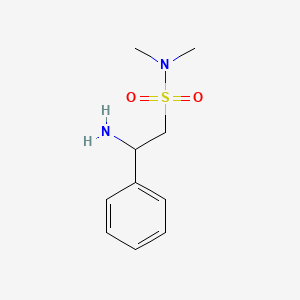

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide

CAS No.:

Cat. No.: VC17837651

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O2S |

|---|---|

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | 2-amino-N,N-dimethyl-2-phenylethanesulfonamide |

| Standard InChI | InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 |

| Standard InChI Key | FNTDKWXUYVRIGJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)CC(C1=CC=CC=C1)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound 2-amino-N,N-dimethyl-2-phenylethane-1-sulfonamide (hypothetical structure) consists of:

-

A sulfonamide group (-SO₂NH₂) at position 1 of the ethane backbone.

-

N,N-dimethyl substitution on the sulfonamide nitrogen.

-

An amino group (-NH₂) and phenyl ring at position 2 of the ethane chain.

This configuration combines hydrophilic (sulfonamide, amino) and hydrophobic (phenyl, dimethyl) regions, suggesting potential solubility complexities .

Comparative Analysis of Related Compounds:

The absence of direct data on the queried compound necessitates extrapolation from these analogs. For instance, the N,N-dimethyl group in enhances steric hindrance, potentially affecting reactivity, while the phenyl group in introduces aromatic interactions .

Synthesis Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via:

-

Sulfonation: Reaction of amines with sulfonyl chlorides.

Example: -

Substitution Reactions: Introducing substituents like dimethyl or phenyl groups post-sulfonation .

Challenges in Target Compound Synthesis

-

Steric Effects: N,N-dimethyl groups may hinder sulfonation efficiency.

-

Regioselectivity: Ensuring proper placement of amino and phenyl groups requires precise reaction conditions.

Physicochemical Properties

Solubility and Stability

-

Hydrophilicity: Sulfonamide and amino groups enhance water solubility, as seen in 2-amino-N,N-dimethylethanesulfonamide (PubChem CID: 19831215) .

-

Lipophilicity: The phenyl group in 2-amino-N-phenylethane-1-sulfonamide (CAS 25840-61-3) contributes to membrane permeability .

Spectroscopic Data

-

IR Spectroscopy: Expected S=O stretching at ~1150–1300 cm⁻¹ and N-H bending at ~1600 cm⁻¹ .

-

NMR: Distinct signals for dimethyl groups (~2.8–3.2 ppm) and aromatic protons (~7.2–7.5 ppm) .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing regioselective methods for multi-substituted sulfonamides.

-

Biological Screening: Evaluating the target compound’s efficacy against bacterial strains or enzymes.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume